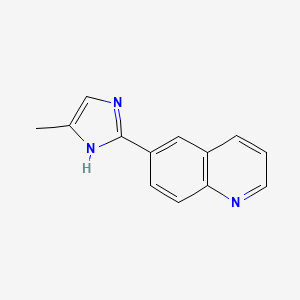

6-(5-Methyl-2-imidazolyl)quinoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-(5-Methyl-2-imidazolyl)quinoline: is a heterocyclic compound that combines the structural motifs of quinoline and imidazole. Quinoline is a nitrogen-based heterocyclic aromatic compound, while imidazole is a five-membered heterocyclic moiety. The combination of these two structures results in a compound with unique chemical and biological properties, making it of interest in various fields of scientific research and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-(5-Methyl-2-imidazolyl)quinoline typically involves the construction of the quinoline and imidazole rings followed by their fusion. One common method is the cyclization of appropriate precursors under specific conditions. For example, the synthesis might involve the condensation of aniline derivatives with aldehydes or ketones, followed by cyclization to form the quinoline ring. The imidazole ring can then be introduced through further cyclization reactions involving nitriles or other suitable precursors .

Industrial Production Methods

Industrial production of this compound may utilize transition-metal catalyzed reactions to enhance yield and selectivity. Methods such as palladium-catalyzed cross-coupling reactions or copper-catalyzed cyclizations are often employed. These methods allow for efficient synthesis under milder conditions, making them suitable for large-scale production .

Análisis De Reacciones Químicas

Types of Reactions

6-(5-Methyl-2-imidazolyl)quinoline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides or imidazole N-oxides.

Reduction: Reduction reactions can lead to the formation of dihydroquinoline or reduced imidazole derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the quinoline and imidazole rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions include substituted quinoline and imidazole derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents .

Aplicaciones Científicas De Investigación

6-(5-Methyl-2-imidazolyl)quinoline has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: It serves as a lead compound in drug discovery programs aimed at developing new therapeutic agents.

Industry: The compound is used in the development of materials with specific electronic and optical properties

Mecanismo De Acción

The mechanism of action of 6-(5-Methyl-2-imidazolyl)quinoline involves its interaction with specific molecular targets. For example, it may inhibit enzymes or bind to receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the nature of the target. Studies have shown that the compound can interact with DNA, proteins, and other biomolecules, leading to various biological effects .

Comparación Con Compuestos Similares

Similar Compounds

Quinoline: A nitrogen-based heterocyclic aromatic compound with various pharmacological activities.

Imidazole: A five-membered heterocyclic moiety known for its broad range of chemical and biological properties.

Imidazo[1,2-a]pyridine: A fused bicyclic heterocycle with applications in medicinal chemistry and material science.

Uniqueness

6-(5-Methyl-2-imidazolyl)quinoline is unique due to its combined structural features of quinoline and imidazole, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound in various research and industrial applications .

Actividad Biológica

6-(5-Methyl-2-imidazolyl)quinoline is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial domains. This article explores the synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications of this compound.

Chemical Structure and Synthesis

The compound features a quinoline backbone substituted with a 5-methyl-2-imidazolyl group. The unique combination of these two heterocycles enhances its biological activity, allowing it to interact with various biological targets. Synthesis methods for this compound often involve electrophilic aromatic substitution and cross-coupling reactions, enabling the functionalization of either the quinoline or imidazole rings to optimize biological properties.

Anticancer Properties

Research indicates that derivatives of quinoline and imidazole, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that this compound demonstrates efficacy against breast cancer and leukemia cell lines in vitro. The dual pharmacophoric nature allows it to target multiple pathways relevant to cancer progression .

Case Study: Anticancer Activity

- A study evaluated a series of hybrid quinoline-benzimidazole compounds, revealing that certain derivatives exhibited excellent anti-proliferative activity against breast cancer (MDA-MB-468) and leukemia (HL-60) cell lines, suggesting a potential pathway for developing new anticancer agents based on the structural framework of this compound .

Antimicrobial Activity

The compound also shows promising antimicrobial properties. In vitro studies using the agar well diffusion method have demonstrated that various imidazoquinoline derivatives exhibit significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. Notably, some derivatives reached effectiveness comparable to standard antibiotics like Ofloxacin .

Table 1: Antibacterial Activity Comparison

| Compound | Zone of Inhibition (mm) | Bacterial Strain |

|---|---|---|

| This compound | 20 | S. aureus |

| Control (Ofloxacin) | 22 | E. coli |

| Other Derivative (5f) | 21 | K. pneumoniae |

The mechanisms underlying the biological activities of this compound are complex and involve interactions with key biological targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical cellular processes, such as DNA replication and repair.

- Receptor Binding : It has been shown to bind to receptors associated with cancer cell proliferation and survival.

- Molecular Docking Studies : Computational studies suggest strong binding affinities to targets such as ATP synthase and topoisomerase II, which are crucial in cancer therapy .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on either the quinoline or imidazole moiety significantly influence the biological efficacy of the compound. For example:

Propiedades

Fórmula molecular |

C13H11N3 |

|---|---|

Peso molecular |

209.25 g/mol |

Nombre IUPAC |

6-(5-methyl-1H-imidazol-2-yl)quinoline |

InChI |

InChI=1S/C13H11N3/c1-9-8-15-13(16-9)11-4-5-12-10(7-11)3-2-6-14-12/h2-8H,1H3,(H,15,16) |

Clave InChI |

YUBQHUGZQOULLH-UHFFFAOYSA-N |

SMILES canónico |

CC1=CN=C(N1)C2=CC3=C(C=C2)N=CC=C3 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.